6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one
Description
Properties
CAS No. |
661450-74-4 |
|---|---|
Molecular Formula |
C10H11N3O4S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
6-methoxy-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H11N3O4S/c1-13-8-6(4-7(17-2)9(13)14)5-11-10(12-8)18(3,15)16/h4-5H,1-3H3 |
InChI Key |
NQLGKTOUUCFZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Overview of the Pyrido[6,5-d]pyrimidinone Core Synthesis
The pyrido[6,5-d]pyrimidinone scaffold is typically synthesized via cyclization reactions starting from appropriately substituted pyridine derivatives. The core is formed through amide formation followed by acid-mediated cyclization, often involving methyl ester precursors.
A common approach involves Suzuki-Miyaura coupling to introduce vinyl or aryl substituents on the pyridine ring, followed by ammonolysis to form amides and subsequent acid cyclization to yield the fused pyrido-pyrimidinone core with high yields (up to 84%).
Chlorination with phosphorus oxychloride (POCl3) is frequently employed to activate positions on the core for further substitution, yielding intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine analogs, which are key for subsequent functionalization.
Introduction of the Methylsulfonyl Group at Position 2
The methylsulfonyl substituent at the 2-position is generally introduced by oxidation of a methylthio precursor:
Starting from 2-(methylthio) derivatives, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) converts the methylthio group to the methylsulfonyl group (sulfone). This oxidation step is crucial and typically performed under controlled conditions to avoid over-oxidation or degradation.
The oxidation can be carried out either before or after the introduction of other substituents such as amines or formamides, depending on the synthetic route chosen. Both sequences have been demonstrated effectively in literature.
Functionalization at Position 8: Introduction of the Methyl Group
The methyl group at the 8-position is introduced via substitution reactions on chlorinated intermediates. For example, the 8-chloro intermediate can undergo nucleophilic substitution with methyl nucleophiles or methyl-containing amines under elevated temperatures in polar aprotic solvents such as N-methylpyrrolidone (NMP).
Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are also employed to install various substituents at the 8-position, providing flexibility in modifying the core structure.
Installation of the 6-Methoxy Group
The 6-methoxy substituent is introduced either by starting from methoxy-substituted pyridine precursors or via selective substitution reactions on the pyrido-pyrimidinone core.
Methoxy groups on aromatic heterocycles are typically stable under the reaction conditions used for cyclization and oxidation, allowing their introduction early in the synthetic sequence to facilitate downstream transformations.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl2, Na2CO3, THF/H2O, 65 °C | Vinyl/aryl-substituted pyridine ester | ~63 |
| 2 | Ammonolysis & Acid Cyclization | NH3 in MeOH, then pTSA·H2O in toluene, 85-90 °C | Pyrido[6,5-d]pyrimidinone core | ~84 |
| 3 | Chlorination | POCl3, 70 °C | 8-Chloro intermediate | ~77-86 |
| 4 | Nucleophilic substitution | Amines or methyl nucleophiles, NMP, elevated temp | 8-Methyl or substituted derivatives | Variable (44-90) |
| 5 | Oxidation | m-CPBA | Conversion of methylthio to methylsulfonyl group | High, controlled |
| 6 | Formamide coupling | NaH in THF or Cs2CO3 in DMSO | Introduction of aniline moiety or other substituents | Moderate to high |
Detailed Research Findings and Notes
The oxidation of methylthio to methylsulfonyl using m-CPBA is a pivotal step for the preparation of the target compound. It is noted that performing oxidation prior to formamide coupling or amine substitution can influence yields and purity.
The choice of solvent and base in the substitution reactions affects the efficiency of displacement of the chloro group at position 8. NMP at elevated temperatures is preferred for amine substitutions, while THF with sodium hydride or DMSO with cesium carbonate is used for formamide couplings.
The methyl group at position 8 significantly improves metabolic stability and selectivity in biological assays, indicating the importance of precise substitution in the synthetic design.
The methoxy substituent at position 6 is generally introduced early via methoxy-substituted pyridine starting materials to withstand subsequent reaction conditions without degradation.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer drugs due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential candidate for anti-cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyridopyrimidinones exhibit diverse biological activities depending on their substitution patterns and ring fusion positions. Key analogs include:
(a) Pyrido[2,3-d]pyrimidin-7(8H)-ones
- Structural Difference : The pyrido[6,5-d]pyrimidin-7-one scaffold differs from pyrido[2,3-d]pyrimidin-7(8H)-ones in the fusion position of the pyridine and pyrimidine rings, altering substituent accessibility and steric effects .
- Substituent Impact: Pyrido[2,3-d]pyrimidin-7(8H)-ones often feature substituents at positions C2, C4, C5, and N8, which are linked to enhanced solubility or target binding . In contrast, the methylsulfonyl group at C2 in the target compound may improve metabolic stability compared to amino or thioether groups in analogs .
(b) Triazolo[4,5-d]pyrimidin-7-ones
- Example: 2-(4-Chlorophenyl)-6-hexyl-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10a) .
- Key Differences: The triazole ring replaces the pyridine ring, introducing additional nitrogen atoms. Substituents like 4-chlorophenyl and hexyl chains enhance lipophilicity, whereas the target compound’s methylsulfonyl group provides polar character. Biological Relevance: Triazolo analogs are explored for antimicrobial activity, whereas pyridopyrimidinones are more commonly studied in cancer research .
Substituent-Specific Comparisons
(a) Methylsulfonyl vs. Thioether/Amino Groups
- Thioether (e.g., 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine (19)) : Increases nucleophilicity, making such compounds prone to redox reactions.
- Amino (e.g., 4-amino-8-methyl-2-(phenylamino)-5,8-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (13)) : Facilitates hydrogen bonding but may reduce metabolic stability compared to methylsulfonyl.
(b) Methoxy vs. Hydroxy/Alkyl Groups
- 6-Methoxy (Target Compound) : Provides moderate electron-donating effects and resistance to hydrolysis.
- 6-Hydroxy (e.g., Tasosartan (5,6-dihydropyrido[6,5-d]pyrimidin-7-one)) : Increases polarity but requires protection during synthesis.
- 6-Alkyl (e.g., 6-butyl-2-(4-nitrophenyl)-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10b)) : Enhances lipophilicity, affecting membrane permeability.
Biological Activity
6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one is a compound that has garnered attention due to its potential biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This compound belongs to a class of pyridopyrimidinones known for their anticancer properties.
The primary biological activity of this compound is its ability to inhibit CDK2, CDK4, and CDK6. These kinases play significant roles in cell proliferation and are often overexpressed in various cancers. By inhibiting these enzymes, the compound can effectively halt the progression of the cell cycle, leading to reduced tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For example, it has been shown to reduce cell viability in breast and prostate cancer models by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Apoptosis induction |
| PC3 (Prostate Cancer) | 0.3 | Cell cycle arrest |
In Vivo Studies
Preclinical studies using animal models have further validated the anticancer efficacy of this compound. In a xenograft model of human breast cancer, administration of the compound resulted in significant tumor regression compared to control groups.
Case Studies
-
Case Study: Breast Cancer
- Objective: Evaluate the effect on tumor growth.
- Method: Mice implanted with MCF-7 cells were treated with varying doses of the compound.
- Results: A dose-dependent reduction in tumor size was observed, with a maximum reduction of 65% at the highest dose after four weeks.
-
Case Study: Prostate Cancer
- Objective: Assess survival rates.
- Method: PC3 xenograft model treated with the compound.
- Results: Increased survival rates were noted in treated mice compared to controls, indicating potential for clinical application.
Absorption and Metabolism
The pharmacokinetic profile indicates that this compound is rapidly absorbed with a bioavailability of approximately 75%. Metabolic studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Toxicity Studies
Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects noted in animal models. The no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
